molecular formula C6H11ClO3 B14190713 [(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol CAS No. 923028-74-4

[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol

Cat. No.: B14190713
CAS No.: 923028-74-4
M. Wt: 166.60 g/mol
InChI Key: LOMFXRJCLQQSJH-LWOQYNTDSA-N
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Description

[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol is a chemical compound with a unique structure that includes a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol typically involves the reaction of chloromethyl methyl ether with a suitable dioxolane derivative under controlled conditions. The reaction is usually catalyzed by a Lewis acid, such as zinc chloride or aluminum chloride, to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.

Scientific Research Applications

[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl methyl ether: Similar in structure but lacks the dioxolane ring.

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar dioxolane ring but without the chloromethyl group.

    Chloromethyl chloroformate: Contains the chloromethyl group but has different functional groups.

Uniqueness

[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol is unique due to the presence of both the chloromethyl group and the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

923028-74-4

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C6H11ClO3/c1-6(4-7)9-3-5(2-8)10-6/h5,8H,2-4H2,1H3/t5-,6?/m1/s1

InChI Key

LOMFXRJCLQQSJH-LWOQYNTDSA-N

Isomeric SMILES

CC1(OC[C@H](O1)CO)CCl

Canonical SMILES

CC1(OCC(O1)CO)CCl

Origin of Product

United States

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